N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Description
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with trifluoromethyl groups and a hydroxyoxan-4-yl moiety
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO3/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12(23)22-8-13(24)1-3-25-4-2-13/h5-7,24H,1-4,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPHGSFBRPYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with N-[(4-hydroxyoxan-4-yl)methyl]amine under controlled conditions to form the desired benzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures to N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide exhibit antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . This suggests potential applicability in developing new antimicrobial agents.
Enzyme Inhibition
The compound's structure may facilitate interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies on similar compounds have demonstrated moderate inhibition of these enzymes, which are crucial in treating conditions like Alzheimer's disease . The inhibition potency of related compounds has been compared to established drugs like rivastigmine, indicating a promising avenue for further research.
Anticancer Potential
Preliminary studies suggest that compounds with trifluoromethyl groups often exhibit anticancer properties. The structural characteristics of this compound may enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells . Further investigations are needed to elucidate its specific mechanisms of action.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be approached through various chemical pathways involving the modification of existing trifluoromethyl-substituted benzamides. Understanding the SAR is critical for optimizing its biological activity. For example, altering the alkyl chains or substituents on the aromatic ring can significantly influence its pharmacological profile .
A study assessing the biological activity of similar compounds revealed that modifications to the benzene ring could enhance enzyme inhibition capabilities. Compounds were screened using Ellman's method for AChE and BuChE inhibition, showcasing a range of IC50 values that inform potential therapeutic applications .
Antimicrobial Efficacy
In another case study focusing on antimicrobial efficacy, derivatives of trifluoromethylbenzoyl hydrazine were synthesized and evaluated against various bacterial strains. Results indicated a promising antibacterial profile that could be further explored with this compound .
Mechanism of Action
The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl groups are known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyoxan-4-yl moiety can form hydrogen bonds with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide: This compound has a similar structure but with only one trifluoromethyl group, which may result in different chemical and biological properties.
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide: The presence of a trifluoromethoxy group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological pathways. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with trifluoromethyl groups and a hydroxyoxan moiety. This unique configuration may contribute to its biological activity.
Research indicates that compounds with similar structures often act through various mechanisms, such as:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in critical signaling pathways.
- Receptor Modulation : The compound could interact with specific receptors, influencing cellular responses.
Enzyme Inhibition Studies
A study on related compounds revealed that benzamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with varying potency. The following table summarizes the IC50 values for selected compounds:
| Compound Name | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| Rivastigmine | 38.4 | - |
| N-Hexyl Derivative | 27.04 | 58.01 |
| N-Pentyl Derivative | 69.4 | 110 |
These findings suggest that modifications to the benzamide structure can significantly affect enzyme inhibition potency .
Antimicrobial Activity
The compound's derivatives have shown antimicrobial properties against Mycobacterium tuberculosis and other pathogens. For instance, N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against various strains .
Study on Heart Failure
A recent study evaluated the effects of a closely related compound on heart failure models using ischemia-reperfusion injury in rats. The derivative significantly reduced infarct area and left ventricular pressure (LVP), indicating potential cardioprotective effects .
NF-kB Pathway Inhibition
Another investigation highlighted the ability of similar compounds to inhibit the NF-kB signaling pathway, which is crucial in cancer progression. Although some compounds demonstrated potent inhibition in vitro, they were inactive in human IKKβ enzyme assays, suggesting limitations in their therapeutic application .
Q & A
Q. What statistical methods validate reproducibility in multi-step syntheses?
- Recommendations : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). Report yields as mean ± SD (n ≥ 3). Public datasets (e.g., PubChem) provide reference spectra for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
